N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Introduction of the 4-fluorobenzylthio group: This step involves the nucleophilic substitution of a suitable thiol with a 4-fluorobenzyl halide.
Coupling with benzamide: The final step involves the coupling of the intermediate with benzamide under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can be compared with other oxadiazole derivatives, such as:
N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may lead to differences in biological activity and chemical reactivity.
N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide: The presence of a methyl group instead of a fluorine atom can also affect the compound’s properties and applications.
Properties
IUPAC Name |
N-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-14-8-6-12(7-9-14)11-24-17-21-20-15(23-17)10-19-16(22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARDXVGUNVPLKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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